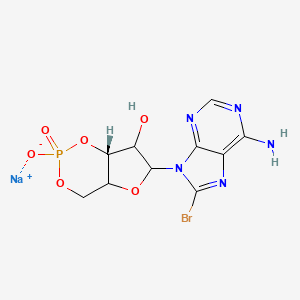

8-Bromo-cAMP sodium

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H10BrN5NaO6P |

|---|---|

Molekulargewicht |

430.08 g/mol |

IUPAC-Name |

sodium;(7aR)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1/t3?,5?,6-,9?;/m0./s1 |

InChI-Schlüssel |

DMRMZQATXPQOTP-XIIVPSJUSA-M |

Isomerische SMILES |

C1C2[C@@H](C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] |

Kanonische SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] |

Herkunft des Produkts |

United States |

Mechanistic Basis of 8 Bromo Camp Sodium Action Within Cellular Systems

Interaction with Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Cascades

8-Bromo-cAMP sodium serves as a powerful tool to probe the intricate signaling networks governed by cAMP. Its mechanism of action is rooted in its ability to effectively mimic the natural messenger while bypassing some of its inherent biological limitations.

A primary challenge in studying cAMP signaling is the poor membrane permeability of the endogenous molecule due to its hydrophilic nature. 8-Bromo-cAMP overcomes this limitation. The addition of a bromine atom at the 8th position of the adenine (B156593) ring increases the lipophilicity of the molecule, rendering it membrane-permeable. nih.gov This crucial feature allows it to be directly introduced into the intracellular environment of living cells, where it can access and activate downstream targets of the cAMP pathway. hellobio.com This contrasts with methods that stimulate endogenous cAMP production, such as activating adenylyl cyclase with forskolin, providing a more direct means of manipulating the pathway. researchgate.net

The intracellular concentration of cAMP is tightly regulated not only by its synthesis but also by its degradation. This is accomplished by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine 5'-monophosphate (5'AMP), thereby terminating the signal. frontiersin.orgpsu.edu The structural modification in 8-Bromo-cAMP, specifically the bromine substitution, confers a significant degree of resistance to this enzymatic degradation. wikipedia.orgcaymanchem.com This resistance means that once inside the cell, 8-Bromo-cAMP has a longer half-life than native cAMP, leading to sustained activation of its downstream effectors. wikipedia.orghellobio.comstemcell.com This "long-acting" property is invaluable for experimental contexts requiring prolonged and stable elevation of cAMP signaling. hellobio.com

Table 1: Comparative Properties of cAMP and this compound

| Feature | Endogenous cAMP | This compound | Rationale for Difference |

|---|---|---|---|

| Cell Permeability | Low | High | Bromine substitution increases lipophilicity. nih.gov |

| Susceptibility to PDE Hydrolysis | High | Low | Bromine atom sterically hinders PDE enzyme access. caymanchem.com |

| Duration of Action | Transient | Long-acting | Resistance to degradation leads to sustained signaling. wikipedia.orghellobio.com |

Activation of Downstream Effector Proteins

Once inside the cell, 8-Bromo-cAMP engages the same primary effector proteins as endogenous cAMP, namely Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).

The canonical effector of cAMP signaling is the cAMP-dependent protein kinase, or Protein Kinase A (PKA). frontiersin.org 8-Bromo-cAMP is a potent activator of PKA. hellobio.comrndsystems.commedchemexpress.com It binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. frontiersin.org These catalytic subunits are then free to phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a vast array of cellular processes. Research demonstrates that 8-Bromo-cAMP activates PKA with a half-maximal activation constant (Ka) of approximately 0.05 µM, indicating high potency. caymanchem.comselleckchem.com This activation is a cornerstone of its biological effects, from influencing gene expression to modulating enzyme activity. medchemexpress.comnih.gov

For many years, PKA was considered the sole effector of cAMP. However, the discovery of Exchange Proteins directly Activated by cAMP (EPACs) revealed a PKA-independent branch of cAMP signaling. bmbreports.orgnih.gov EPAC proteins (EPAC1 and EPAC2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Rap family of GTPases. nih.govnih.gov Like PKA, EPACs contain a cAMP-binding domain. 8-Bromo-cAMP has been shown to bind to and activate EPAC proteins, subsequently triggering downstream signaling cascades. researchgate.netpnas.org This dual activation of both PKA and EPAC is critical to understanding the compound's full range of cellular effects. researchgate.net

Table 2: Primary Cellular Targets of this compound

| Effector Protein | Protein Family | Function | Activation by 8-Bromo-cAMP |

|---|---|---|---|

| Protein Kinase A (PKA) | Serine/Threonine Kinase | Phosphorylates target proteins to regulate cellular activity. | Potent activator (Ka ≈ 0.05 µM). caymanchem.comselleckchem.com |

| Exchange Protein Activated by cAMP (EPAC) | Guanine Nucleotide Exchange Factor (GEF) | Activates Rap GTPases to control cell adhesion, secretion, and proliferation. | Direct activator. researchgate.netpnas.org |

Divergent Signaling Pathways Activated by this compound

The ability of 8-Bromo-cAMP to activate both PKA and EPAC allows it to initiate divergent and sometimes overlapping signaling pathways, leading to complex cellular outcomes. The ultimate physiological response often depends on the relative expression and localization of PKA and EPAC isoforms within a specific cell type. frontiersin.orgnih.gov

A clear example of this divergent signaling is seen in the regulation of cell migration. In mouse embryonic stem cells, elevated intracellular levels of 8-Bromo-cAMP stimulate both PKA and EPAC. researchgate.net The activation of these two distinct effectors converges to activate the small GTPases Rac1 and Cdc42. researchgate.net This, in turn, initiates a cascade involving the rearrangement of the actin cytoskeleton and the disruption of cellular junctions, ultimately promoting cell migration. researchgate.net

Furthermore, the cAMP pathway, as stimulated by 8-Bromo-cAMP, exhibits significant "cross-talk" with other major signaling networks, notably the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgnih.gov For instance, PKA activation by 8-Bromo-cAMP can lead to the phosphorylation and inhibition of RAF kinase, a key upstream component of the MAPK/ERK cascade. frontiersin.org However, in other contexts, PKA can indirectly activate the MAPK pathway, demonstrating the complexity of these interactions. nih.gov Research has shown that in COS-1 cells, 8-Bromo-cAMP treatment leads to the phosphorylation of the coactivator SRC-1 at MAPK sites, an effect that was paradoxically blocked by a PKA inhibitor, suggesting an indirect pathway where PKA activation leads to subsequent MAPK activation. nih.gov This highlights that 8-Bromo-cAMP does not simply trigger a linear pathway but initiates a dynamic interplay between multiple signaling systems.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a fundamental cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. wikipedia.org While typically activated by growth factors, research reveals that 8-Bromo-cAMP can also significantly modulate this pathway, often in a cell-type-specific manner. nih.govgeorgefox.edu

The influence of 8-Bromo-cAMP on the MAPK/ERK pathway is frequently indirect. nih.govnih.gov Studies in COS-1 cells have demonstrated that while 8-Bromo-cAMP is a direct activator of PKA, PKA does not directly phosphorylate key MAPK pathway targets. nih.gov Instead, the activation of PKA by 8-Bromo-cAMP initiates a downstream cascade that results in the activation of the MAPK pathway. nih.govnih.gov This was evidenced by an increase in the activated, phosphorylated form of Erk-1/2 within minutes of 8-Bromo-cAMP treatment. nih.gov The requirement of PKA for this effect was confirmed by the observation that inhibiting PKA activity prevented the 8-Bromo-cAMP-mediated phosphorylation of downstream targets. nih.govnih.gov

This PKA-dependent activation of the MAPK/ERK pathway is a critical mechanism for regulating the function of other proteins. For instance, treatment of COS-1 cells with 8-Bromo-cAMP led to a 1.8-fold increase in the phosphorylation of Steroid Receptor Coactivator-1 (SRC-1). nih.govnih.gov This phosphorylation occurred specifically on two MAPK sites (threonine 1179 and serine 1185), and a specific inhibitor of the MAPK pathway blocked this effect, confirming that the MAPK cascade is required for this 8-Bromo-cAMP-regulated phosphorylation. nih.gov The effect of cAMP on the ERK pathway can be either stimulatory or inhibitory depending on the cellular context and the specific stimuli involved. nih.govgeorgefox.edu

Table 1: Research Findings on 8-Bromo-cAMP Modulation of the MAPK/ERK Pathway

| Cell Type | Key Observation | Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| COS-1 Cells | Increased phosphorylation of Erk-1/2. | Indirect activation via PKA. 8-Bromo-cAMP activates PKA, which in turn activates the MAPK pathway. | Increased phosphorylation of the coactivator SRC-1 at MAPK-specific sites. | nih.govnih.gov |

| WRT Thyroid Cells | Stimulation of p70 ribosomal S6 protein kinase (p70s6k) activity. | PKA-dependent. | Contributes to cAMP-stimulated mitogenesis. | nih.gov |

| Various | cAMP can either activate or inhibit the ERK cascade. | Cell-type and stimulus-specific. Can inhibit growth factor-dependent ERK activation in some cells while stimulating it in others. | Dictates whether cAMP has a pro-proliferative or anti-proliferative effect. | georgefox.edu |

Crosstalk with Other Intracellular Signaling Networks

The signaling outcomes initiated by 8-Bromo-cAMP are not confined to a single linear pathway but are the result of extensive crosstalk, which is the integration of signals between different intracellular communication systems. researchgate.netfrontiersin.org 8-Bromo-cAMP engages in significant crosstalk with several key networks, including steroid receptor signaling, the PI3K/Akt pathway, and calcium-dependent pathways.

Crosstalk with Steroid Receptor Signaling: A clear example of crosstalk is the regulation of nuclear receptor coactivators. As noted, 8-Bromo-cAMP can induce the phosphorylation of SRC-1 via the PKA-MAPK pathway. nih.govnih.gov This phosphorylation of a coregulator protein is crucial for its functional cooperation with other proteins like CREB binding protein (CBP) and modulates the transcriptional activity of steroid receptors, such as the progesterone (B1679170) receptor. nih.govnih.gov This demonstrates how a signal initiated by cAMP can fine-tune the cellular response to steroid hormones. nih.gov

Crosstalk with Calcium (Ca²⁺) and Protein Kinase C (PKC) Signaling: In airway smooth muscle, 8-Bromo-cAMP has been shown to decrease the Ca²⁺ sensitivity of contraction. physiology.org This effect is achieved through a mechanism that is distinct from the inhibition of the Rho/Rho-kinase pathway. physiology.org The findings suggest that the cAMP/PKA system preferentially reverses PKC-mediated Ca²⁺ sensitization. physiology.org This indicates a point of convergence where cAMP signaling counteracts signals propagated through the PKC pathway to regulate muscle contractility. physiology.org More broadly, theoretical models show that crosstalk between the cAMP and calcium signaling pathways can generate more complex and robust cellular responses, such as oscillations in the concentrations of both second messengers. nih.gov

Crosstalk with CREB Signaling: A primary downstream effector of cAMP/PKA signaling is the cAMP response element-binding protein (CREB). elsevierpure.comfrontiersin.org PKA directly phosphorylates CREB at a specific serine residue (Ser133), which dramatically enhances its ability to recruit coactivators and activate gene transcription. frontiersin.org However, crosstalk provides alternative routes to this endpoint. For instance, cAMP can also activate CREB through a PKA-independent pathway that involves the Exchange protein directly activated by cAMP (Epac) and the subsequent activation of the ERK pathway, which in turn phosphorylates CREB. frontiersin.org

Table 2: Summary of 8-Bromo-cAMP Crosstalk with Intracellular Signaling Networks

| Interacting Pathway | Key Observation | Mediating Mechanism | Functional Outcome | Reference |

|---|---|---|---|---|

| Steroid Receptor Signaling | Phosphorylation of coactivator SRC-1. | Indirectly, via PKA-dependent activation of the MAPK/ERK pathway. | Modulation of steroid receptor transcriptional activity. | nih.govnih.gov |

| PI3K/Akt Pathway | Stimulation of Akt phosphorylation and membrane ruffling. | PKA-independent, but PI3K-dependent. | Contributes to cAMP-stimulated mitogenesis. | nih.gov |

| PKC/Ca²⁺ Signaling | Reverses PKC-mediated Ca²⁺ sensitization in smooth muscle. | Downstream of the PKC pathway, distinct from Rho-kinase inhibition. | Decreases the sensitivity of airway smooth muscle contraction. | physiology.org |

| CREB Signaling | Phosphorylation of CREB. | 1. Direct, via PKA. 2. Indirect, via Epac and the ERK pathway. | Activation of cAMP-responsive genes. | frontiersin.org |

Cellular and Molecular Responses Elicited by 8 Bromo Camp Sodium

Regulation of Cell Cycle Dynamics

8-Bromo-cAMP exerts significant influence over the cell cycle, impacting proliferation, differentiation, and apoptosis in a cell-type and context-dependent manner. As an activator of PKA, it engages downstream pathways that can either halt or advance the cell cycle, leading to diverse cellular outcomes. novartis.comnih.gov

Influence on Cellular Proliferation

The effect of 8-Bromo-cAMP on cellular proliferation is multifaceted, inducing both anti-proliferative and proliferative responses depending on the cell line. In cancer cell lines such as HL-60 leukemia, 8-Bromo-cAMP demonstrates inhibitory effects on proliferation. mdpi.com Similarly, continuous treatment with 8-Bromo-cAMP has been shown to significantly inhibit the proliferation of MC3T3-E1 osteoblast-like cells and Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net

Conversely, in other contexts, 8-Bromo-cAMP can promote cell division. For instance, it induces a proliferative response in an IL-3 dependent leukemic cell line. mdpi.com Studies on thyroid cells have shown that 8-Bromo-cAMP can stimulate proliferation, an effect that requires the activation of a nuclear soluble adenylyl cyclase (sAC), suggesting a complex spatial regulation of cAMP signaling in controlling cell growth. mdpi.com

Below is a table summarizing the varied effects of 8-Bromo-cAMP on the proliferation of different cell types.

| Cell Type | Effect on Proliferation | Source(s) |

| MC3T3-E1 Osteoblast-like Cells | Inhibition (continuous treatment) | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition (continuous treatment) | researchgate.net |

| HL-60 Leukemia Cells | Inhibition | mdpi.com |

| IL-3 Dependent Leukemic Cell Line | Induction | mdpi.com |

| PCCL3 Thyroid Cells | Induction (requires nuclear sAC) | mdpi.com |

| Macrophages (M-CSF-dependent) | Inhibition |

Induction of Cell Differentiation Processes

8-Bromo-cAMP is a well-documented inducer of cellular differentiation across a range of cell types. It plays a role in directing stem cells and precursor cells toward more specialized fates. For example, it promotes the differentiation of human iPS cell-derived intestinal epithelial cells when used in combination with IBMX. nih.govnih.gov It also enhances the induction of pluripotency in human fibroblast cells, a key step in cellular reprogramming. nih.gov

In the context of bone development, treating MC3T3-E1 osteoblast-like cells with 8-Bromo-cAMP enhances osteoblastic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity and matrix mineralization. researchgate.net Furthermore, it has been shown to induce differentiation in certain cancer cells, such as those from esophageal and malignant glioma cell lines, which is often coupled with a decrease in their malignant potential. nih.govnih.govmdpi.com

The table below highlights key research findings on the role of 8-Bromo-cAMP in cell differentiation.

| Cell Type | Differentiation Outcome | Source(s) |

| MC3T3-E1 Osteoblast-like Cells | Osteoblastic Differentiation | nih.govresearchgate.net |

| Human iPS Cell-derived Cells | Intestinal Epithelial Differentiation (with IBMX) | nih.govnih.gov |

| Human Fibroblast Cells | Enhanced Induction of Pluripotency (with VPA) | nih.gov |

| Esophageal Cancer Cell Line (Eca-109) | Induction of Differentiation | nih.govnih.govmdpi.com |

| Malignant Glioma Cells | Induction of Differentiation | mdpi.com |

| Human Endometrial Stromal Cells | Decidualization | novartis.com |

Mediation of Apoptotic Pathways

In addition to its effects on proliferation and differentiation, 8-Bromo-cAMP is a potent mediator of apoptosis, or programmed cell death, particularly in cancerous cells. This pro-apoptotic effect is a key component of its anti-cancer activity. Research has shown that 8-Bromo-cAMP induces apoptosis in human esophageal cancer cell lines (Eca-109) and malignant gliomas. novartis.commdpi.com

The mechanism often involves the PKA signaling pathway. In human B-precursor cells, activation of the cAMP signaling pathway leads to increased apoptosis. This effect was linked to a significant decline in the expression of the anti-apoptotic protein Mcl-1, while other Bcl-2 family members like Bcl-2 and Bax were largely unaffected. The pro-apoptotic effects can be reversed by PKA antagonists, confirming the central role of this kinase in mediating cell death in response to elevated cAMP levels.

Modulation of Gene Expression and Transcriptional Activity

8-Bromo-cAMP modulates cellular function by instigating significant changes in gene expression. This regulation occurs through the activation of transcription factors and their associated coactivators, leading to altered expression levels of specific gene products that influence a wide array of physiological and pathological processes.

Transcriptional Factor and Coactivator Regulation (e.g., SRC-1, CREB Binding Protein)

The cAMP pathway directly influences the activity of key transcriptional regulators. A primary target is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation by PKA, binds to cAMP response elements (CRE) in the promoters of target genes. This binding event recruits coactivators, such as CREB-binding protein (CBP), to the transcription machinery, initiating gene expression.

Research demonstrates that the influence of 8-Bromo-cAMP extends to nuclear receptor coactivators like the Steroid Receptor Coactivator-1 (SRC-1). In COS-1 cells, 8-Bromo-cAMP treatment was found to increase the phosphorylation of SRC-1 at two specific sites, threonine 1179 and serine 1185. This phosphorylation occurs through an indirect pathway where PKA activation leads to the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which then directly phosphorylates SRC-1. This modification of SRC-1 is critical for its functional cooperation with CBP, thereby enhancing the transcriptional activation of nuclear receptors. This demonstrates a sophisticated cross-talk mechanism where a signaling pathway targets a coregulator protein to modulate hormone- and factor-dependent gene transcription.

Specific Gene Product Expression Alterations (e.g., VEGF, DUX4)

The regulatory activity of 8-Bromo-cAMP results in specific changes to the expression of critical gene products, including those involved in angiogenesis and muscular dystrophy.

Vascular Endothelial Growth Factor (VEGF): 8-Bromo-cAMP has been shown to be a potent inducer of VEGF, a key signaling protein that stimulates the formation of blood vessels. In osteoblast-like MC3T3-E1 cells, treatment with 8-Bromo-cAMP significantly increases the production and secretion of VEGF. researchgate.net This secreted VEGF is biologically active, promoting the migration and tubule formation of endothelial cells, which are crucial steps in angiogenesis. nih.govresearchgate.net This effect highlights a mechanism by which cAMP signaling can support processes like bone regeneration, which requires vascularization. researchgate.net

Double Homeobox 4 (DUX4): In contrast to its effect on VEGF, the cAMP/PKA pathway activated by 8-Bromo-cAMP acts as an inhibitor of DUX4 gene expression. researchgate.net DUX4 is a transcription factor whose aberrant expression in skeletal muscle is the underlying cause of Facioscapulohumeral Muscular Dystrophy (FSHD). nih.govmdpi.com Studies using myotubes derived from FSHD patients have demonstrated that 8-Bromo-cAMP can significantly reduce DUX4 mRNA expression, with one study noting a 79% reduction. researchgate.net This treatment also dose-dependently reduces the expression of DUX4 target genes, such as ZSCAN4 and TRIM43. researchgate.net These findings identify the cAMP/PKA pathway as a key regulator of DUX4 and suggest it as a potential target for therapeutic intervention in FSHD. nih.govresearchgate.net

Impact on Post-Translational Modifications and Enzyme Activity

As a potent activator of Protein Kinase A (PKA), 8-Bromo-cAMP sodium instigates a cascade of post-translational modifications, primarily through protein phosphorylation, which in turn modulates the function of various enzymes. medchemexpress.comtargetmol.com

Protein Phosphorylation Events

The administration of 8-Bromo-cAMP leads to the phosphorylation of a diverse array of cellular proteins. A notable example is the steroid receptor coactivator-1 (SRC-1), where treatment with 8-Bromo-cAMP results in a 1.8-fold increase in its phosphorylation. nih.govnih.gov This event occurs at two specific mitogen-activated protein kinase (MAPK) sites, threonine 1179 and serine 1185. nih.govnih.gov Interestingly, this phosphorylation is an indirect consequence of PKA activation, which subsequently activates the MAPK pathway. nih.govnih.gov Blocking PKA activity prevents this 8-Bromo-cAMP-mediated phosphorylation of SRC-1. nih.govnih.gov

Furthermore, 8-Bromo-cAMP stimulates the phosphorylation of Akt, a serine/threonine-specific protein kinase, at the Ser473 residue, a key site for its activation. nih.gov This compound also influences the phosphorylation state of the Na+/H+ exchanger 3 (NHE3). The inhibitory effect of 8-Bromo-cAMP on NHE3 is dependent on the phosphorylation of serine residues 552 and 605. tandfonline.comnih.gov Mutation of these sites abrogates the inhibitory action of the compound. tandfonline.comnih.gov

Table 1: Documented Protein Phosphorylation Events Induced by this compound

| Protein Target | Phosphorylation Site(s) | Functional Consequence | Mediating Kinase Pathway |

|---|---|---|---|

| SRC-1 | Thr-1179, Ser-1185 | Increased coactivation function | PKA → MAPK/Erk-1/2 |

| Akt | Ser-473 | Activation of the kinase | PKA-independent, PI3K-dependent |

| NHE3 | Ser-552, Ser-605 | Inhibition of ion exchange activity | PKA |

Enzyme Functional Modulation (e.g., Na+,K+-ATPase)

The functional activity of numerous enzymes is significantly altered by 8-Bromo-cAMP. A prime example is the Na+,K+-ATPase, or the sodium-potassium pump. Treatment with 8-Bromo-cAMP stimulates the activity of this enzyme. tocris.com This is achieved not by altering the intrinsic activity of individual pump units, but by increasing the number of active Na+,K+-ATPase units within the plasma membrane. tocris.com This recruitment of pumps to the cell surface is a direct result of the activation of the PKA signaling pathway. tocris.com

In adipocytes, 8-Bromo-cAMP has an inhibitory effect on enzymes involved in lipid synthesis. It leads to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase and pyruvate (B1213749) dehydrogenase, key enzymes in lipogenesis. wikipedia.org This action effectively shifts the metabolic balance away from lipid synthesis. wikipedia.org Conversely, in cultured human trophoblast cells, 8-Bromo-cAMP increases the expression of cytochrome P-450scc and adrenodoxin, enzymes critical for steroid hormone production. nih.gov

Table 2: Modulation of Enzyme Function by this compound

| Enzyme | Cellular Context | Effect of 8-Bromo-cAMP | Underlying Mechanism |

|---|---|---|---|

| Na+,K+-ATPase | Rat renal tubular epithelial cells | Stimulation | Increased recruitment of enzyme units to the plasma membrane via PKA pathway. tocris.comtargetmol.com |

| Acetyl-CoA Carboxylase | Adipocytes | Inhibition | PKA-mediated phosphorylation. wikipedia.org |

| Pyruvate Dehydrogenase | Adipocytes | Inhibition | PKA-mediated phosphorylation. wikipedia.org |

| Cytochrome P-450scc | Human trophoblast cells | Increased mRNA expression | PKA-dependent transcriptional regulation. nih.gov |

| Adrenodoxin | Human trophoblast cells | Increased mRNA expression | PKA-dependent transcriptional regulation. nih.gov |

| Fatty Acid Synthase | Differentiating adipocytes | Reduced synthesis | Decreased mRNA levels via cAMP signaling. nih.gov |

| Glycerophosphate Dehydrogenase | Differentiating adipocytes | Reduced synthesis | Decreased mRNA levels via cAMP signaling. nih.gov |

| Malic Enzyme | Differentiating adipocytes | Reduced synthesis | Decreased mRNA levels via cAMP signaling. nih.gov |

Effects on Ion Channel and Transporter Function

This compound exerts significant control over the activity of various ion channels and membrane transporters, thereby influencing cellular excitability and ion homeostasis.

Modulation of Specific Ion Currents (e.g., Nav 1.8 sodium current)

Research has demonstrated that 8-Bromo-cAMP modulates the activity of the tetrodotoxin-resistant (TTX-R) sodium channel, Nav1.8. In nodose ganglion neurons, application of 8-Bromo-cAMP leads to a maximal increase in the peak Nav1.8 current. This potentiation of the sodium current is thought to be mediated through the activation of both PKA and Protein Kinase C (PKC).

The compound also affects calcium (Ca2+) channels. In cultured cardiac cells, 8-Bromo-cAMP significantly increases the probability of Ca2+ channel opening, which is attributed to PKA-dependent phosphorylation promoting the open state of the channel during depolarization. nih.gov Furthermore, it has been shown to potentiate the activity of large-conductance Ca2+-activated potassium (BK) channels in HEK 293 cells, an effect that is also mediated by the PKA pathway. researchgate.net

Regulation of Membrane Transport Systems

Beyond individual ion channels, 8-Bromo-cAMP regulates more complex membrane transport systems. A key target is the Na+/H+ exchanger, NHE3, which is crucial for sodium and bicarbonate reabsorption in the intestine and kidneys. 8-Bromo-cAMP inhibits NHE3 activity, a process that requires the presence of regulatory proteins such as NHERF (Na+/H+ Exchanger Regulatory Factor). pnas.orgscienceopen.com This inhibition is mediated by PKA-dependent phosphorylation of NHE3 at specific serine residues. tandfonline.comnih.gov In PS120 fibroblasts, which lack NHERF, 8-Bromo-cAMP alone does not inhibit NHE3; however, when NHERF is expressed, a 30% inhibition of NHE3 activity is observed upon treatment with the compound. pnas.org

Table 3: Effects of this compound on Ion Channels and Transporters

| Channel/Transporter | Cell Type/System | Effect | Mechanism |

|---|---|---|---|

| Nav1.8 Sodium Channel | Neonatal rat nodose ganglion neurons | Increased peak current | Activation of PKA and PKC pathways |

| Ca2+ Channels | Cultured rat cardiac cells | Increased probability of opening | PKA-dependent phosphorylation. nih.gov |

| Large-conductance Ca2+-activated K+ (BK) Channels | HEK 293 cells | Potentiation of activity | PKA-mediated phosphorylation. researchgate.net |

| Na+/H+ Exchanger 3 (NHE3) | PS120 fibroblasts expressing NHERF | ~30% inhibition | PKA-dependent phosphorylation, requires NHERF. pnas.org |

Interactions with Cellular Metabolic Processes

This compound plays a significant role in the regulation of cellular metabolism, particularly in glucose and lipid metabolic pathways. As an activator of PKA, it can mimic the effects of hormones like glucagon (B607659) and epinephrine, which use cAMP as a second messenger. wikipedia.org

In the context of glucose metabolism, the effects of 8-Bromo-cAMP can be cell-type specific. In 3T3-L1 preadipocytes, it stimulates glucose transport by increasing the translocation of GLUT-1 transporters to the plasma membrane and by enhancing the transcription and stability of GLUT-1 mRNA. nih.gov However, in cultured mouse placental cells, 8-Bromo-cAMP has been shown to inhibit glucose transport activity by decreasing the levels of both GLUT1 mRNA and protein. tocris.comscienceopen.com

Regarding glycogen (B147801) metabolism, 8-Bromo-cAMP promotes the breakdown of glycogen. mdpi.com This is achieved through the PKA-mediated activation of phosphorylase kinase, which in turn activates glycogen phosphorylase, the enzyme responsible for glycogenolysis. mdpi.com Concurrently, PKA phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis. mdpi.com

In lipid metabolism, 8-Bromo-cAMP generally promotes lipolysis and inhibits lipogenesis. In adipocytes, the activation of PKA by 8-Bromo-cAMP leads to the phosphorylation and inhibition of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis. wikipedia.org Studies in 3T3-F442A cells have shown that agents that increase cAMP levels, including dibutyryl cAMP (a related analog), reduce the synthesis of lipogenic enzymes like fatty acid synthetase, glycerophosphate dehydrogenase, and malic enzyme by decreasing their corresponding mRNA levels. nih.gov

Glucose Transport Activity Modulation

The influence of 8-Bromo-cAMP on glucose transport is multifaceted and highly context-dependent, varying significantly with cell type. This modulation is often achieved by altering the expression and localization of specific glucose transporter (GLUT) proteins.

In quiescent 3T3-L1 fibroblasts, 8-Bromo-cAMP induces a rapid and sustained increase in the rate of hexose (B10828440) transport. nih.gov This effect is mediated by at least three distinct mechanisms: the translocation of existing GLUT1 transporters to the plasma membrane, an increase in the transcription of the GLUT1 gene, and enhanced stability of GLUT1 mRNA. nih.gov Similarly, in a human choriocarcinoma (BeWo) cell line, used as a model for trophoblast differentiation, treatment with 8-Bromo-cAMP leads to a significant, concentration-dependent increase in glucose uptake. bioscientifica.com This stimulation is directly linked to a significant rise in both the mRNA and protein levels of GLUT1, with no corresponding change in GLUT3 expression. bioscientifica.com

Conversely, studies on primary mouse placental cells have demonstrated an inhibitory effect. Treatment with 8-Bromo-cAMP resulted in a significant decrease in glucose uptake. nih.gov This inhibition was correlated with a reduction in both GLUT1 mRNA and protein levels, suggesting that in this specific cellular environment, elevated cAMP signaling downregulates glucose transport capacity. nih.gov These contrasting findings underscore the cell-specific nature of cAMP-mediated regulation of glucose metabolism.

Table 1: Effect of 8-Bromo-cAMP on Glucose Transport

Broader Metabolic Pathway Influences

Beyond its direct effects on glucose transport, 8-Bromo-cAMP exerts influence over a diverse range of metabolic and cellular processes, including glycogenolysis, angiogenesis, and cell migration.

Recent research has highlighted a crucial role for cAMP signaling in glycogen metabolism within the brain. A study using a molecule, 8-Br-cAMP, to mimic the effects of dietary restriction found that promoting the breakdown of glycogen in neurons can help protect the brain from damage associated with the buildup of tau proteins, a hallmark of Alzheimer's disease. foxnews.com In a different context, studies on perfused livers from mice fed a high-fat diet showed that while the response to glucagon was blunted, the administration of 8-Br-cAMP normalized the activation of liver glucose production and glycogenolysis, indicating it can bypass upstream signaling defects. nih.gov

The compound also plays a significant role in angiogenesis, the formation of new blood vessels. In osteoblast-like cells, a one-day treatment with 8-Bromo-cAMP was sufficient to significantly increase the production and secretion of Vascular Endothelial Growth Factor (VEGF). nih.gov The secreted VEGF was biologically active, promoting the migration and formation of tubule-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. This suggests that 8-Bromo-cAMP can initiate a cascade of events leading to blood vessel formation, a critical component of tissue regeneration. nih.gov

Furthermore, 8-Bromo-cAMP has been shown to be a potent modulator of cell motility, primarily through its effects on the actin cytoskeleton. In mouse embryonic stem cells, the compound stimulates cell migration by inducing the rearrangement of the actin cytoskeleton and disrupting cellular junctions. researchgate.netnih.gov This process involves the activation of the Rho GTPases Rac1 and Cdc42, which in turn leads to changes in key regulatory proteins that control actin polymerization and myosin light chain phosphorylation, ultimately enhancing cellular motility. researchgate.netnih.gov

Table 2: Broader Metabolic and Cellular Effects of 8-Bromo-cAMP

Applications of 8 Bromo Camp Sodium in Preclinical Research Models

Neurobiological System Research

The role of cAMP as a ubiquitous second messenger is particularly prominent in the nervous system, where it modulates a vast array of functions from synaptic transmission to gene expression. 8-Bromo-cAMP sodium has been instrumental in dissecting these complex processes.

Studies on Neuronal Plasticity and Activity

This compound has been widely used to investigate the molecular underpinnings of neuronal plasticity and excitability. As an activator of PKA, it has been shown to influence the activity of various ion channels that are fundamental to neuronal function. wikipedia.org

Research in rat hippocampal neurons demonstrated that 8-Bromo-cAMP blocks the activation of a specific voltage-gated potassium current by opioid agonists, suggesting a regulatory role for cAMP-dependent phosphorylation in this process. In studies on nodose ganglion neurons, 8-Bromo-cAMP was found to modulate tetrodotoxin-resistant sodium currents, indicating that the cAMP pathway can influence neuronal firing patterns by altering sodium channel kinetics.

Furthermore, investigations into synaptic plasticity have utilized 8-Bromo-cAMP to mimic the effects of neurotransmitters that act via cAMP signaling. This has been crucial in understanding the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

Interactive Data Table: Effect of 8-Bromo-cAMP on Neuronal Ion Channels

| Neuronal Model | Ion Channel Target | Observed Effect of 8-Bromo-cAMP |

| Rat Hippocampal Neurons | Opioid-activated voltage-gated potassium current | Blockade of activation |

| Rat Nodose Ganglion Neurons | Tetrodotoxin-resistant sodium current | Modulation of current |

Investigations into Neurodegenerative Mechanisms

The neuroprotective potential of activating cAMP signaling pathways has been a subject of interest in the context of neurodegenerative diseases. Preclinical studies have begun to explore the effects of this compound in models of these conditions.

In a key study, 8-Bromo-cAMP, along with another cAMP analog, was shown to protect cultured neurons from synapse damage induced by both amyloid-β (Aβ) and α-synuclein (αSN), the respective pathological hallmarks of Alzheimer's and Parkinson's disease. nih.gov The compound was found to reduce the activation of cytoplasmic phospholipase A2 (cPLA2), a key enzyme in the neuroinflammatory and neurotoxic cascades initiated by these protein aggregates. nih.gov This suggests that enhancing cAMP signaling could be a therapeutic strategy to mitigate the synaptic loss that is a strong correlate of cognitive decline in these disorders. nih.gov

While direct in vivo studies using 8-Bromo-cAMP in animal models of Alzheimer's or Parkinson's disease are not extensively documented in the retrieved literature, these in vitro findings provide a strong rationale for further investigation. The ability of 8-Bromo-cAMP to interfere with a common downstream pathway of Aβ and αSN toxicity highlights the potential of targeting cAMP signaling for neuroprotection. nih.gov

Cardiovascular System Research

In the cardiovascular system, cAMP signaling is a critical regulator of cardiac muscle contraction, heart rate, and vascular tone. This compound has been employed in numerous preclinical models to elucidate the molecular mechanisms governing these functions.

Mechanistic Studies on Vascular Tone and Relaxation

A significant area of research has been the effect of 8-Bromo-cAMP on the relaxation of vascular smooth muscle. Studies on isolated arterial rings from rabbits have demonstrated that 8-Bromo-cAMP induces vasodilation in pre-contracted vessels. This effect is attributed to the PKA-mediated phosphorylation of proteins that lead to a decrease in intracellular calcium concentrations and reduced myosin light chain phosphorylation, ultimately causing smooth muscle relaxation.

Cellular Responses in Cardiovascular Cells

At the cellular level, 8-Bromo-cAMP has been used to investigate signaling cascades in various cardiovascular cell types. In a canine model of heart failure, where endothelial nitric oxide synthase (eNOS) is downregulated, 8-Bromo-cAMP was found to enhance nitric oxide (NO) production in myocardial microvessels. This suggests that the cAMP pathway may act as a compensatory mechanism to maintain vascular function when primary NO signaling is impaired.

Interactive Data Table: Effect of 8-Bromo-cAMP on Nitric Oxide Production in a Canine Heart Failure Model

| Condition | Nitrite Release (pmol/mg) |

| Normal Canine Hearts (Control) | 84 ± 14 |

| Failing Canine Hearts (8-Bromo-cAMP treated) | 124 ± 21 |

Immunological System Research

The immune system is intricately regulated by a complex network of signaling molecules, and cAMP is a key player in modulating immune cell function and inflammatory responses. This compound has proven to be a valuable tool for studying these processes.

Research on murine peritoneal macrophages has shown that 8-Bromo-cAMP can modulate the expression of various cytokines in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. Specifically, it was found to increase the gene expression of the anti-inflammatory cytokines IL-10 and IL-1 receptor antagonist (IL-1Ra), while decreasing the expression of pro-inflammatory cytokines such as IL-1α and IL-12. nih.gov

Furthermore, 8-Bromo-cAMP has been shown to influence macrophage polarization. In the presence of IL-4, it enhances the expression of M2 macrophage markers, which are associated with anti-inflammatory and tissue repair functions. Current time information in Pasuruan, ID. Studies have also demonstrated that 8-Bromo-cAMP can inhibit the proliferation of macrophages dependent on macrophage colony-stimulating factor (M-CSF) and protect neutrophils from TNF-α-induced apoptosis. nih.gov

Interactive Data Table: Effect of 8-Bromo-cAMP on Cytokine Gene Expression in LPS-Stimulated Murine Macrophages

| Cytokine | Effect of 8-Bromo-cAMP |

| IL-10 | Increased expression |

| IL-1Ra | Increased expression |

| IL-1α | Decreased expression |

| IL-12 | Decreased expression |

Endocrine System Research

The compound is instrumental in elucidating the cAMP-dependent mechanisms that govern hormone synthesis, secretion, and action.

8-Bromo-cAMP is widely used to study how hormonal signals are transduced within cells. For instance, it can induce ligand-independent activation of the chicken progesterone (B1679170) receptor. nih.gov This activation is not due to direct phosphorylation of the receptor itself, but rather through the phosphorylation of the coactivator Steroid Receptor Coactivator-1 (SRC-1) at two specific sites (threonine 1179 and serine 1185). nih.gov This process involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway downstream of PKA. nih.gov

In studies on cultured human trophoblast cells, 8-Bromo-cAMP was found to increase the messenger RNA (mRNA) levels for key components involved in steroidogenesis, such as cytochrome P-450scc and adrenodoxin, as well as the subunits of human chorionic gonadotropin (hCG). nih.gov This effect was dependent on the activity of protein kinases. nih.gov Furthermore, in human thyroid cells, 8-Bromo-cAMP has been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and hormonal signals like Thyroid-Stimulating Hormone (TSH). researchgate.net

| Research Area | Model System | Key Finding | Implicated Pathway |

| Steroid Receptor Activation | COS-1 Cells (transfected) | Induces ligand-independent activation of the progesterone receptor via phosphorylation of SRC-1. nih.gov | PKA, MAPK nih.gov |

| Hormone Synthesis | Human Trophoblast Cells | Increases mRNA for hCG subunits and steroidogenic enzymes (P-450scc, Adrenodoxin). nih.gov | Protein Kinases nih.gov |

| TSH Signaling | Human Thyroid Cells | Attenuates TSH-induced JNK activation at certain concentrations. researchgate.net | JNK Pathway researchgate.net |

8-Bromo-cAMP directly influences the function of various endocrine cells. In pancreatic β-cells, it mimics the effects of the insulinotropic hormone glucagon-like peptide-1 (GLP-1), causing a transient increase in intracellular calcium ([Ca²⁺]i). nih.gov This calcium mobilization from internal stores is a critical step in amplifying glucose-stimulated insulin (B600854) secretion. nih.govmdpi.com

In cultured human trophoblasts, the compound doesn't just increase the mRNA for hormones but also stimulates the actual secretion of hCG and progesterone. nih.gov Additionally, research has pointed to its protective role in steroidogenesis within mouse Leydig cells, shielding the process from oxidative stress. rndsystems.com

Developmental Biology and Stem Cell Research

8-Bromo-cAMP is a key reagent in studies of cell differentiation, pluripotency, and embryonic development.

Its role in stem cell biology is particularly noteworthy. Multiple studies have demonstrated that 8-Bromo-cAMP enhances the efficiency of reprogramming somatic cells, such as human fibroblasts, into induced pluripotent stem (iPS) cells. tocris.comrndsystems.comstemcell.comnih.gov This effect is often synergistic when used in combination with other small molecules like valproic acid (VPA). rndsystems.comnih.gov The mechanism may involve the upregulation of cytokine-related pathways and a transient downregulation of the p53 signaling pathway. nih.gov

Beyond inducing pluripotency, 8-Bromo-cAMP is used to direct the differentiation of stem cells. For example, in combination with IBMX, it promotes the differentiation of human iPS cells into intestinal epithelial cells. tocris.comrndsystems.com It is also used to induce osteoblastic differentiation from precursor cells, as evidenced by enhanced alkaline phosphatase (ALP) activity and matrix mineralization in vitro. tocris.comnih.gov

In developmental biology, it has been used to study early morphogenetic processes. In Xenopus laevis embryos, treatment with 8-Bromo-cAMP was shown to interfere with normal development, highlighting the critical role of tightly regulated cAMP levels during embryogenesis. bioone.org Furthermore, it has been shown to promote the migration of mouse embryonic stem cells (mESCs) by inducing the remodeling of the actin cytoskeleton and disrupting cellular junctions. researchgate.net

| Research Area | Model System | Key Findings |

| Pluripotency Induction | Human Fibroblast Cells | Enhances reprogramming efficiency into iPS cells, with a synergistic effect with VPA. tocris.comrndsystems.commedchemexpress.comstemcell.comnih.govmedchemexpress.comhellobio.com |

| Directed Differentiation | Human iPS Cells | Promotes differentiation into intestinal epithelial cells (with IBMX). tocris.comrndsystems.com |

| Directed Differentiation | MC3T3-E1 osteoblast-like cells | Induces osteoblastic differentiation and VEGF production. tocris.comrndsystems.comnih.gov |

| Cell Migration | Mouse Embryonic Stem Cells | Promotes migration through cytoskeleton rearrangement. researchgate.net |

| Embryogenesis | Xenopus laevis Embryos | Interferes with normal embryonic development, indicating a role for cAMP signaling. bioone.org |

Enhancement of Induced Pluripotency in Fibroblast Cells

The reprogramming of somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine, yet the process is often inefficient. Research has identified 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP), a cell-permeable analog of cyclic AMP (cAMP), as a significant enhancer of this reprogramming process. nih.govstemcell.comstemcell.com Studies have demonstrated that the application of 8-Bromo-cAMP can improve the efficiency of generating human iPSCs from neonatal foreskin fibroblasts (HFF1) that have been transduced with the four key transcription factors (Oct4, Sox2, Klf4, and c-Myc). nih.gov

The positive effect of 8-Bromo-cAMP on reprogramming efficiency is amplified when used in combination with other small molecules. nih.gov A notable synergistic effect is observed when 8-Bromo-cAMP is used with valproic acid (VPA), a histone deacetylase inhibitor. nih.govstemcell.com While 8-Bromo-cAMP alone can increase reprogramming efficiency by approximately two-fold, the combination with VPA can lead to a 6.5-fold increase. nih.gov

Mechanistically, the enhancement of pluripotency induction by 8-Bromo-cAMP, alone or with VPA, is linked to several cellular and molecular changes. nih.govstemcell.com One key mechanism appears to be the transient downregulation of the p53 tumor suppressor protein and its associated signaling pathway during the initial stages of reprogramming. nih.gov Concurrently, there is an upregulation of cytokine-related and inflammatory pathways. nih.govstemcell.com Further analysis has revealed the upregulation of genes that support self-renewal, such as cyclin D2 (CCND2) and its associated genes CCNA1 and CCNE1, alongside the downregulation of genes in the p53 and cell cycle pathways like CCNB2, GTSE1, SERPINE1, and PLK1. nih.gov

Table 1: Effect of 8-Bromo-cAMP on Induced Pluripotency in Human Fibroblasts

| Treatment | Cell Line | Fold Increase in Reprogramming Efficiency | Key Mechanistic Insights |

|---|---|---|---|

| 8-Bromo-cAMP | HFF1 | ~2-fold | Upregulation of cytokine pathways. nih.gov |

| 8-Bromo-cAMP + Valproic Acid (VPA) | HFF1 | ~6.5-fold | Transient decrease of p53 protein; Upregulation of self-renewal genes (e.g., CCND2); Downregulation of p53 pathway genes. nih.gov |

Promotion of Specific Cell Lineage Differentiation

8-Bromo-cAMP is widely utilized in differentiation protocols for various cell types, leveraging its ability to activate the protein kinase A (PKA) pathway. medchemexpress.comwikipedia.org Its applications span from generating bone-forming cells to specialized neural cells.

In the context of bone regeneration, 8-Bromo-cAMP has been shown to promote osteoblastic differentiation. nih.govuconn.edu In studies using osteoblast-like MC3T3-E1 cells, treatment with 8-Bromo-cAMP led to enhanced alkaline phosphatase (ALP) activity and increased matrix mineralization, both of which are markers of mature osteoblasts. nih.govuconn.edu This effect is partly mediated by its ability to increase the production and secretion of Vascular Endothelial Growth Factor (VEGF), a critical factor for angiogenesis which is coupled to bone formation. nih.govuconn.edu

The compound is also a key component in protocols for neuronal differentiation. nih.govnih.govfrontiersin.org It is used to direct the differentiation of neural progenitor cells (NPCs) and mesenchymal stem cells (MSCs) towards a neural lineage. nih.govfrontiersin.org In NPCs derived from the embryonic rat subventricular zone, elevating cAMP levels with agents like 8-Bromo-cAMP accelerates the generation of action potentials and the development of functional synapses. frontiersin.org In human MSCs, cAMP signaling initiates changes towards a neural phenotype, including the expression of neuron-specific markers like neuron-specific enolase (NSE) and β-III tubulin (Tuj1), as well as the astrocytic marker glial fibrillary acidic protein (GFAP). nih.gov Studies on human retinoblastoma HXO-Rb44 cells also show that 8-Bromo-cAMP treatment increases the expression of NSE, suggesting a tendency toward neuron development. nih.gov

Role in Organoid Development

The development of organoids, three-dimensional multicellular structures that mimic the architecture and function of native organs, often requires precise manipulation of developmental signaling pathways. 8-Bromo-cAMP plays a role in these complex differentiation protocols. Specifically, it has been used in combination with other signaling molecules to guide the differentiation of human iPSCs into specific cell types that form the basis of organoids. For instance, in protocols aimed at generating intestinal organoids, 8-Bromo-cAMP, when combined with IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor, promotes the differentiation of human iPS cell-derived intestinal epithelial cells. This demonstrates its utility in directing pluripotent stem cells towards a specific endodermal lineage required for modeling the intestine in vitro.

Oncological Research (Mechanistic Insights)

Cellular Differentiation in Cancer Models

In oncological research, inducing differentiation is a therapeutic strategy aimed at forcing malignant cells to mature into non-proliferating, specialized cells. 8-Bromo-cAMP has been investigated for its potential to induce differentiation in various cancer models. nih.gov

In esophageal cancer cell lines, such as Eca-109, 8-Bromo-cAMP has been shown to increase differentiation. medchemexpress.com Similarly, studies on glioblastoma cell lines, like A-172, have demonstrated that activating PKA with 8-Bromo-cAMP can promote differentiation and reduce the proliferation rate. nih.gov Research on human retinoblastoma HXO-Rb44 cells revealed that 8-Bromo-cAMP treatment led to an increased expression of neuron-specific enolase (NSE), indicating a shift towards a more differentiated neuronal phenotype. nih.gov The mechanism in these contexts is generally linked to the activation of the cAMP/PKA signaling pathway, which can trigger downstream cascades that halt the cell cycle and initiate a differentiation program. nih.gov

Angiogenesis Inhibition Mechanisms in Tumor Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govplos.org 8-Bromo-cAMP has been shown to possess anti-angiogenic properties. nih.gov In preclinical models of colorectal cancer (CRC), treatment with 8-Bromo-cAMP significantly inhibited both angiogenesis and vasculogenic mimicry (VM), a process where tumor cells form vessel-like structures. nih.gov

The primary mechanism involves the activation of the cAMP/PKA pathway, which in turn can influence the downstream ERK signaling pathway. nih.gov In CRC models, 8-Bromo-cAMP treatment led to a decrease in the expression of the key pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, it regulated the expression of other molecules involved in vessel formation and stabilization, such as vascular endothelial (VE)-cadherin, matrix metalloproteinase 2 (MMP2), and ephrin type-A receptor 2 (EphA2). nih.gov In vitro experiments confirmed these findings, showing that 8-Bromo-cAMP could inhibit the formation of tube-like networks by human umbilical vein endothelial cells (HUVECs). nih.gov

Table 2: Mechanistic Effects of 8-Bromo-cAMP on Angiogenesis in Colorectal Cancer Models

| Model System | Effect | Key Molecular Changes | Pathway Implicated |

|---|---|---|---|

| BALB/c mice with CT26 tumors | Inhibition of angiogenesis and vasculogenic mimicry | ↓ VEGF expression, ↑ PKA expression | cAMP/PKA |

| CT26 CRC cells (in vitro) | ↓ VEGF expression | - | PKA-ERK |

| HUVECs (in vitro) | Inhibition of tube formation | - | cAMP/PKA-ERK |

Apoptosis Induction in Malignant Cell Lines

Inducing apoptosis, or programmed cell death, is a major goal of many cancer therapies. 8-Bromo-cAMP has been shown to trigger apoptosis in a variety of malignant cell lines, demonstrating its potential as an anti-cancer agent. medchemexpress.com

The compound induces apoptosis in esophageal cancer cells (Eca-109) and glioblastoma cells. medchemexpress.comnih.gov Research into the underlying mechanisms, particularly in models like the SH-SY5Y human neuroblastoma cell line, has implicated the Bcl-2 family of proteins. nih.gov Treatment with a related analog, 8-Cl-cAMP, led to a transient downregulation of the anti-apoptotic protein Bcl-2 and a sustained increase in the pro-apoptotic protein Bad. nih.gov Importantly, the apoptotic effects of these cAMP analogs can be distinct from their anti-proliferative actions, suggesting they can engage multiple pathways to combat cancer cell growth. nih.gov For instance, even when apoptosis is blocked, the inhibition of cell proliferation can persist. nih.gov

Renal Physiology Research

8-Bromo-cAMP is instrumental in elucidating the complex regulatory networks governing renal function. Its ability to mimic the effects of hormones that act via cAMP allows researchers to investigate the downstream consequences of this signaling pathway on various transport mechanisms within the kidney.

In the intricate system of the renal tubules, the reabsorption of sodium, bicarbonate, and water is a tightly regulated process critical for maintaining homeostasis. 8-Bromo-cAMP has been shown to modulate several key transporters involved in this process.

One of the primary targets is the Na+/H+ exchanger-3 (NHE3), which is crucial for sodium and bicarbonate reabsorption in the proximal tubule. Research has demonstrated that 8-Bromo-cAMP can inhibit the activity of NHE3. researchgate.netnih.gov In studies using fibroblast cell models (PS120) expressing NHE3, treatment with 8-Bromo-cAMP resulted in a significant reduction in the transporter's maximum velocity (Vmax), without affecting its affinity for intracellular H+. nih.gov This inhibitory effect is contingent on the presence of regulatory proteins such as the NHE3 kinase A regulatory protein (E3KARP). nih.gov In the absence of such regulatory partners, 8-Bromo-cAMP shows no effect on NHE3 activity. nih.gov

Furthermore, in the collecting duct, 8-Bromo-cAMP plays a role in water reabsorption by influencing the trafficking of aquaporin-2 (AQP2) water channels. nih.govnih.gov It mimics the action of vasopressin, which increases intracellular cAMP levels, leading to the translocation of AQP2 from intracellular vesicles to the apical plasma membrane, thereby increasing water permeability. nih.govnih.gov This process is dependent on the phosphorylation of AQP2. jci.org Studies have also indicated that 8-Bromo-cAMP is involved in signaling cascades that lead to the inhibition of RhoA, a small GTPase, which is a necessary step for the vasopressin-induced translocation of AQP2. biologists.com

| Model System | Transporter/Channel | Effect of 8-Bromo-cAMP | Key Findings | Citation |

|---|---|---|---|---|

| PS120 Fibroblasts expressing NHE3V and NHERF | Na+/H+ Exchanger 3 (NHE3) | Inhibition | Decreased Vmax by approximately 30% with no effect on the affinity for intracellular H+. | nih.gov |

| Mouse Proximal Tubules (in vitro) | Na+ and HCO3- transporters | Inhibition | Significantly reduced sodium (JNa) and bicarbonate (JHCO3) absorption at both low and high flow rates. | researchgate.net |

| Renal Collecting Duct Cells | Aquaporin-2 (AQP2) | Promotes Translocation | Stimulates the movement of AQP2 from cytoplasmic vesicles to the plasma membrane, mimicking the effect of vasopressin. | nih.govjci.org |

Reproductive Biology Research

The role of cAMP signaling is pivotal in the female reproductive system, particularly in the process of decidualization, which is the transformation of endometrial stromal cells into specialized secretory decidual cells essential for embryo implantation and pregnancy maintenance.

8-Bromo-cAMP is widely used in in vitro models to induce decidualization in human endometrial stromal cells (HESCs). oup.comogscience.orgspandidos-publications.comnih.gov This differentiation is characterized by morphological changes and the production of specific protein markers, most notably prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1). oup.comnih.gov

Studies have shown that treatment of HESCs with 8-Bromo-cAMP, often in combination with a progestin like medroxyprogesterone (B1676146) acetate (B1210297) (MPA), significantly increases the expression and secretion of PRL and IGFBP1 mRNA in a time-dependent manner. oup.comspandidos-publications.comnih.gov For instance, when HESCs are treated with 8-Bromo-cAMP and MPA, a significant increase in PRL and IGFBP1 mRNA can be observed. nih.gov The combination of these agents appears to mediate the maximal efficiency of decidualization. spandidos-publications.com The induction of PRL by cAMP is considered a key step in the differentiation of the fibroblast-like stromal cells into the decidual phenotype. oup.com

The signaling cascade initiated by 8-Bromo-cAMP involves the activation of protein kinase A (PKA). biorxiv.org This pathway can be modulated by other factors; for example, leukemia inhibitory factor (LIF) has been shown to enhance 8-Bromo-cAMP-induced PRL production. ogscience.org Conversely, factors like epidermal growth factor (EGF) and interleukin-1beta (IL-1β) can inhibit 8-Bromo-cAMP-induced decidualization. nih.govnih.gov

| Model System | Treatment | Marker | Key Findings | Citation |

|---|---|---|---|---|

| Human Endometrial Stromal Cells (HESCs) | 8-Bromo-cAMP + Medroxyprogesterone Acetate (MPA) | Prolactin (PRL) and IGFBP1 mRNA | Significantly increased expression of both markers, indicating successful decidualization. | spandidos-publications.comnih.gov |

| Human Endometrial Stromal Cells (HESCs) | 8-Bromo-cAMP | Prolactin (PRL) | Induces PRL production, a key marker of decidualization. | oup.com |

| Human Endometrial Stromal Cells (HESCs) | 8-Bromo-cAMP + Leukemia Inhibitory Factor (LIF) | Prolactin (PRL) | LIF significantly increased the production of PRL in the presence of 8-Bromo-cAMP. | ogscience.org |

| Human Endometrial Stromal Cells (HESCs) | 8-Bromo-cAMP + Epidermal Growth Factor (EGF) | Prolactin (PRL) | EGF dose-dependently inhibited PRL release from cells undergoing decidualization. | nih.gov |

Musculoskeletal System Research

In the field of musculoskeletal research, 8-Bromo-cAMP is utilized to investigate the processes of bone formation and regeneration, including osteoblastic differentiation and the crucial accompanying process of angiogenesis.

8-Bromo-cAMP has been shown to influence the differentiation of osteoblast-like cells. nih.gov In studies using the MC3T3-E1 osteoblast-like cell line, treatment with 8-Bromo-cAMP resulted in enhanced alkaline phosphatase (ALP) activity, an early marker of osteoblastic differentiation. nih.gov Furthermore, this treatment also led to increased matrix mineralization, which is a hallmark of a later stage of osteoblastic differentiation. nih.gov A notable finding is that even a short-term, one-day treatment with 8-Bromo-cAMP can be sufficient to induce these osteogenic effects. nih.gov

| Model System | Treatment | Marker | Key Findings | Citation |

|---|---|---|---|---|

| MC3T3-E1 Cells | One-day treatment with 8-Bromo-cAMP | Alkaline Phosphatase (ALP) Activity | Significantly increased ALP activity, indicating induction of osteoblastic differentiation. | nih.gov |

| MC3T3-E1 Cells | One-day treatment with 8-Bromo-cAMP | Matrix Mineralization | Enhanced matrix mineralization, a late-stage marker of osteoblastic differentiation. | nih.gov |

Successful bone regeneration is intrinsically linked to angiogenesis, the formation of new blood vessels. 8-Bromo-cAMP has been identified as a promoter of angiogenesis in bone models by inducing the production of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. nih.gov

In research involving MC3T3-E1 osteoblast-like cells, a one-day treatment with 8-Bromo-cAMP significantly increased the production and secretion of VEGF. nih.gov The conditioned medium from these treated cells was then shown to be biologically active, promoting the migration and tubule formation of Human Umbilical Vein Endothelial Cells (HUVECs), which are key events in angiogenesis. nih.gov This demonstrates a clear link between cAMP signaling in osteoblasts and the stimulation of an angiogenic response, which is critical for providing the necessary blood supply for regenerating bone tissue. However, in other contexts, such as colorectal cancer models, 8-Bromo-cAMP has been shown to inhibit angiogenesis by decreasing VEGF expression. nih.gov

| Model System | Treatment | Effect | Key Findings | Citation |

|---|---|---|---|---|

| MC3T3-E1 Cells | One-day treatment with 8-Bromo-cAMP | Increased VEGF Production | Significantly increased the production and secretion of VEGF. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned medium from 8-Bromo-cAMP-treated MC3T3-E1 cells | Increased Migration and Tubule Formation | The induced VEGF was biologically active and promoted key angiogenic processes in endothelial cells. | nih.gov |

Methodological Approaches and Considerations in Research with 8 Bromo Camp Sodium

Experimental Design in In Vitro Systems

In vitro models are fundamental for dissecting the molecular mechanisms of 8-Bromo-cAMP action at the cellular level. These systems allow for controlled investigation of signaling cascades, gene expression, and cellular phenotypes in response to PKA/Epac activation.

The selection of an appropriate cell culture model is critical, as the effects of 8-Bromo-cAMP can be highly specific to the cell type and its underlying molecular makeup. Researchers utilize a diverse array of cell lines to explore its various biological roles. For instance, in studies on bone regeneration, the osteoblast-like cell line MC3T3-E1 is employed to investigate how 8-Bromo-cAMP influences processes like cell adhesion, differentiation, and the production of angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.gov

The compound's effects are not universal; continuous treatment with 8-Bromo-cAMP inhibited the proliferation of MC3T3-E1 cells and Human Umbilical Vein Endothelial Cells (HUVECs), consistent with known anti-proliferative effects in other cell types. nih.gov In contrast, a short, one-day treatment was sufficient to induce osteoblastic differentiation and VEGF secretion without causing cytotoxicity. nih.gov This highlights the importance of exposure duration in experimental design.

In the field of molecular endocrinology and cancer research, cell lines like COS-1 are used to elucidate the compound's impact on signal transduction. Research in these cells has shown that 8-Bromo-cAMP can lead to the phosphorylation of steroid receptor coactivator 1 (SRC-1). nih.gov This effect is complex, requiring not only PKA activity but also the activation of the MAPK pathway, demonstrating a crosstalk between signaling cascades initiated by the cAMP analog. nih.gov The specificity of 8-Bromo-cAMP's action is further demonstrated in human airway epithelial cells (BEAS-2B), where it prompts the translocation of the PKA catalytic subunit into the nucleus. researchgate.net

The table below summarizes various cell culture models used in research involving 8-Bromo-cAMP sodium and their specific applications.

| Cell Line | Species/Origin | Research Area | Specific Application Investigated with 8-Bromo-cAMP | Reference(s) |

| MC3T3-E1 | Mouse Calvaria | Bone Regeneration | Induction of VEGF production and osteoblastic differentiation. | nih.gov |

| COS-1 | African Green Monkey Kidney | Molecular Biology, Signal Transduction | Phosphorylation of SRC-1; interplay of PKA and MAPK pathways. | nih.gov |

| HFF1 | Human Foreskin Fibroblast | Regenerative Medicine | Enhancing the efficiency of induced pluripotent stem cell (iPS) reprogramming. | stemcell.comebi.ac.uk |

| Eca-109 | Human Esophageal Cancer | Cancer Research | Induction of apoptosis and differentiation. | medchemexpress.commedchemexpress.com |

| CT26 | Mouse Colon Carcinoma | Cancer Research | Inhibition of angiogenesis and vasculogenic mimicry. | ebi.ac.uk |

| Human Endometrial Stromal Cells | Human Endometrium | Reproductive Biology | Induction of decidualization. | ebi.ac.ukmedchemexpress.com |

| BEAS-2B | Human Bronchial Epithelium | Cell Biology | Nuclear translocation of the PKA catalytic subunit. | researchgate.net |

| 3T3-L1 | Mouse Embryo Fibroblast | Metabolism | Increase of AMPK phosphorylation in adipocytes. | researchgate.net |

Beyond single-cell-type models, isolated tissue and organ preparations offer a platform to study the effects of 8-Bromo-cAMP in a more complex, multicellular environment that retains native tissue architecture. These ex vivo systems, such as tissue slices or perfused organs, bridge the gap between cell culture and whole-organism studies. They allow for the examination of integrated physiological responses and cell-cell communication within a functional tissue unit, without the confounding variables of systemic circulation and neuro-hormonal feedback present in vivo. For example, organ culture systems have been used historically with other cAMP analogs to study cartilage differentiation, suggesting a role for cAMP in complex tissue regeneration. nih.gov While detailed examples using 8-Bromo-cAMP in such preparations are less frequently documented in recent literature compared to cell culture studies, this approach remains a valuable tool for assessing the direct impact of the compound on tissue-level physiology.

Experimental Design in In Vivo Systems

In vivo research is essential for understanding the systemic effects and therapeutic potential of compounds in a whole, living organism. modernvivo.com These studies build upon in vitro findings to evaluate physiological responses in a complex biological context. nih.govmodernvivo.com

The choice of animal model is dictated by the research question. For cancer research, a syngeneic tumor model, where cancer cells from the same genetic background as the host are used, is often preferred. For example, BALB/c mice are used as the host for CT26 colon carcinoma cells to study the effects of 8-Bromo-cAMP on tumor growth and the tumor microenvironment. ebi.ac.ukinvivochem.com The rationale for using this model is that it allows for the study of the compound's impact in the presence of a fully functional immune system, which is crucial for understanding therapies that may modulate angiogenesis and tumor-immune interactions. ebi.ac.uk The transition from in vitro success to preclinical animal studies is a critical step for validating the potential of compounds like 8-Bromo-cAMP. nih.gov

In in vivo models, a variety of techniques are used to assess the mechanistic outcomes of 8-Bromo-cAMP administration. These assessments aim to correlate molecular changes with physiological effects. In the CT26 colorectal cancer model, treatment with 8-Bromo-cAMP was found to significantly reduce the number of primary tumor nodules. ebi.ac.ukinvivochem.com

To understand the underlying mechanisms, researchers employ a range of analytical methods:

Histological Analysis: Periodic acid-Schiff (PAS) and CD31 staining are used to evaluate changes in the tumor microvasculature, specifically to identify and quantify vasculogenic mimicry (VM), a process where tumor cells form vessel-like structures. ebi.ac.ukinvivochem.com Studies have shown that 8-Bromo-cAMP inhibits VM in vivo. ebi.ac.ukinvivochem.com

Immunohistochemistry (IHC): IHC is used to detect the expression and localization of specific proteins within the tumor tissue. This has confirmed that 8-Bromo-cAMP treatment inhibits VEGF expression while increasing PKA expression in tumor tissues. ebi.ac.ukinvivochem.com

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on RNA extracted from the tissues to measure changes in the expression of key genes. Following 8-Bromo-cAMP treatment, this method has demonstrated the regulation of genes involved in angiogenesis and cell-cell adhesion, such as vascular endothelial (VE)-cadherin, matrix metalloproteinase 2 (MMP2), and ephrin type-A receptor 2 (EphA2). ebi.ac.ukinvivochem.com

The table below details some of the mechanistic outcomes assessed in in vivo studies with 8-Bromo-cAMP.

| Mechanistic Outcome | Assessment Method | Animal Model | Findings | Reference(s) |

| Tumor Growth | Nodule Count | BALB/c Mice (CT26 Model) | Significant reduction in tumor number. | ebi.ac.ukinvivochem.com |

| Vasculogenic Mimicry (VM) | PAS-CD31 Staining | BALB/c Mice (CT26 Model) | Inhibition of VM in tumor tissues. | ebi.ac.ukinvivochem.com |

| Protein Expression | Immunohistochemistry | BALB/c Mice (CT26 Model) | Inhibition of VEGF and cAMP; activation of PKA. | ebi.ac.ukinvivochem.com |

| Gene Expression | qRT-PCR | BALB/c Mice (CT26 Model) | Regulation of VE-cadherin, MMP2, EphA2, and VEGF mRNA levels. | ebi.ac.ukinvivochem.com |

Comparative Analysis with Other Cyclic AMP Analogs and Modulators

To properly interpret data from experiments using 8-Bromo-cAMP, it is often compared with other molecules that modulate the cAMP pathway. These comparative analyses help to pinpoint the specific signaling components responsible for an observed effect.

8-Bromo-cAMP is known to activate both PKA and Epac. nih.govbiolog.de To dissect the relative contribution of these two effectors, researchers use more selective analogs. For example, in MC3T3-E1 cells, the effects of 8-Bromo-cAMP were compared to 6-Bnz-cAMP (a PKA-specific activator) and 8-CPT-2Me-cAMP (an Epac-specific activator). nih.gov The finding that only 8-Bromo-cAMP significantly promoted VEGF secretion suggested that either both pathways are required or that 8-Bromo-cAMP has unique properties not replicated by the more specific analogs in this context. nih.gov

Another point of comparison is with adenylyl cyclase activators like forskolin . Forskolin elevates intracellular cAMP levels by stimulating its synthesis, thereby activating all downstream cAMP effectors. In contrast, 8-Bromo-cAMP acts as a direct analog, bypassing the need for synthesis. researchgate.net

Furthermore, while 8-Bromo-cAMP is considered relatively stable, it can be slowly metabolized by phosphodiesterases during long incubation periods. biolog.de For experiments requiring prolonged and stable activation of cAMP signaling, the phosphorothioate-modified analog, Sp-8-Br-cAMPS , is often recommended as it is more resistant to enzymatic degradation. biolog.de Conversely, the diastereomer (Rp)-8-Br-cAMPS acts as a potent PKA antagonist and is used to block, rather than mimic, the effects of cAMP. nih.gov

The table below provides a comparative overview of 8-Bromo-cAMP and other related modulators.

| Compound | Primary Mechanism of Action | Key Characteristics | Common Use in Comparative Studies | Reference(s) |

| 8-Bromo-cAMP | Direct activator of PKA and Epac. | Membrane-permeable, relatively resistant to phosphodiesterases. | As a broad activator to establish the general role of cAMP signaling. | nih.govbiolog.de |

| Dibutyryl-cAMP | Direct activator of PKA. | Older, classic membrane-permeable cAMP analog. | Historical positive control for cAMP-mediated effects. | nih.gov |

| Forskolin | Activator of adenylyl cyclase. | Increases endogenous cAMP synthesis. | To compare direct analog effects versus effects from elevated cellular cAMP. | researchgate.net |

| 6-Bnz-cAMP | PKA-specific activator. | Highly selective for PKA over Epac. | To isolate the effects mediated exclusively by PKA. | nih.govresearchgate.net |

| 8-CPT-2Me-cAMP | Epac-specific activator. | Highly selective for Epac over PKA. | To isolate the effects mediated exclusively by Epac. | nih.gov |

| Sp-8-Br-cAMPS | PKA activator. | Highly resistant to phosphodiesterase degradation. | For long-term incubation studies requiring stable PKA activation. | biolog.de |

| (Rp)-8-Br-cAMPS | PKA antagonist. | Inhibits PKA activation by cAMP. | To block cAMP/PKA signaling and confirm PKA dependence of an effect. | nih.gov |

Evaluation of Metabolic Stability and Long-Acting Effects

A key feature attributed to 8-Bromo-cAMP is its greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous second messenger, cAMP. tocris.com This resistance is often cited as the reason for its long-acting effects in cell culture experiments. stemcell.comstemcell.com This characteristic allows for sustained elevation of intracellular cAMP signaling, which is advantageous for studying processes that occur over extended periods, such as cell differentiation or changes in gene expression. biolog.detocris.comnih.gov

However, the metabolic stability of 8-Bromo-cAMP is not absolute. Some evidence suggests that it is not entirely metabolically stable and can be slowly metabolized by PDEs, especially during long incubation periods. biolog.de This degradation can lead to a decrease in the effective concentration of the compound over time, which could influence experimental outcomes. For studies requiring prolonged and stable activation of cAMP signaling, it is recommended to consider phosphorothioate-modified analogs, such as Sp-8-Br-cAMPS, which offer enhanced metabolic stability. biolog.de

Researchers have utilized the prolonged action of 8-Bromo-cAMP in various studies. For instance, continuous treatment of osteoblast-like cells with 8-Bromo-cAMP over several days has been shown to enhance alkaline phosphatase (ALP) activity and matrix mineralization, demonstrating its utility in long-term differentiation assays. nih.gov Similarly, its ability to induce effects after 24 to 48 hours of incubation in studies of gene expression and cell differentiation further attests to its relatively long-acting nature compared to unmodified cAMP. targetmol.comnih.gov

Advanced Techniques for Assessing Cellular and Molecular Responses

Protein Phosphorylation Assays

A primary mechanism of action for 8-Bromo-cAMP is the activation of PKA, a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby altering their activity and function. raybiotech.com Consequently, assessing protein phosphorylation is a fundamental technique for investigating the downstream effects of 8-Bromo-cAMP.

Immunoblotting (Western Blotting): This is a widely used technique to detect changes in the phosphorylation state of specific proteins. It involves separating proteins from cell lysates by SDS-PAGE, transferring them to a membrane, and probing with antibodies. nih.gov Phospho-specific antibodies, which recognize and bind only to the phosphorylated form of a target protein, are crucial for these assays. rndsystems.com For example, studies have used Western blotting with antibodies specific to the phosphorylated (active) form of Erk-1/2 to show that 8-Bromo-cAMP can activate the MAPK pathway. nih.gov This method allows for the semi-quantitative analysis of phosphorylation on specific residues.

Enzyme-Linked Immunosorbent Assay (ELISA): The ELISA technique can be adapted to quantitatively measure protein phosphorylation. rndsystems.com In a typical format, a capture antibody specific for the total protein is coated onto a microplate well. Cell lysate is added, and the target protein is captured. A detection antibody that is specific for the phosphorylated site is then used, often linked to an enzyme for colorimetric or fluorometric readout. rndsystems.com This assay is generally more quantitative and has a higher throughput than Western blotting. rndsystems.com

Phospho-Specific Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of hundreds of different proteins. rndsystems.com Cell lysates are incubated with membranes or glass slides spotted with a collection of antibodies against various phosphorylated proteins. This high-throughput method is useful for screening and identifying novel phosphorylation events triggered by 8-Bromo-cAMP treatment. rndsystems.com

Table 1: Methodologies for Detecting Protein Phosphorylation Induced by 8-Bromo-cAMP

| Technique | Principle | Application Example with 8-Bromo-cAMP | Reference |

|---|---|---|---|